REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH2:7][CH2:6]2.[N:15](OCCC(C)C)=[O:16].Cl>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[C:7](=[N:15][OH:16])[CH2:6]2
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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COC=1C=C2CCC(C2=CC1OC)=O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
11.9 mL
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Type
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reactant
|
Smiles
|
N(=O)OCCC(C)C
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Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After a few minutes the product precipitates
|
Type
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FILTRATION
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Details
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the solid is filtered
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Type
|
WASH
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Details
|
washing with absolute ethanol (50 ml) and ethyl ether (100 ml)
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Type
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CUSTOM
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Details
|
The product is dried in oven under vacuum at r.t
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CC(C(C2=CC1OC)=O)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |